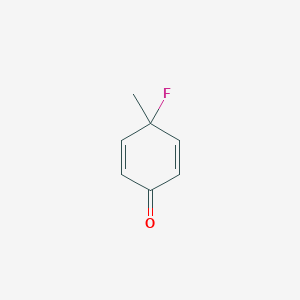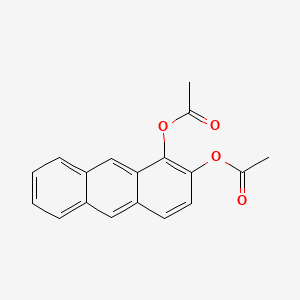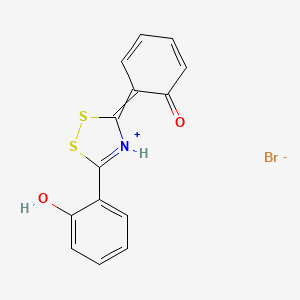![molecular formula C2H8FNOSi B14437498 O-[Fluoro(dimethyl)silyl]hydroxylamine CAS No. 79129-02-5](/img/structure/B14437498.png)
O-[Fluoro(dimethyl)silyl]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-[Fluoro(dimethyl)silyl]hydroxylamine is a chemical compound characterized by the presence of a fluorine atom, two methyl groups, and a silyl group attached to a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[Fluoro(dimethyl)silyl]hydroxylamine typically involves the reaction of hydroxylamine with a fluorinated silylating agent. One common method is the reaction of hydroxylamine with fluorodimethylchlorosilane in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
O-[Fluoro(dimethyl)silyl]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used to replace the silyl group.
Major Products Formed
Oxidation: Oximes or nitroso compounds.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted hydroxylamines depending on the nucleophile used.
Scientific Research Applications
O-[Fluoro(dimethyl)silyl]hydroxylamine has several applications in scientific research:
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of O-[Fluoro(dimethyl)silyl]hydroxylamine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The silyl group can stabilize intermediates and transition states, facilitating the formation of desired products. The fluorine atom can influence the reactivity and selectivity of the compound through electronic effects.
Comparison with Similar Compounds
Similar Compounds
O-(tert-Butyldimethylsilyl)hydroxylamine: Similar in structure but with a tert-butyl group instead of a fluorine atom.
O-(Trimethylsilyl)hydroxylamine: Contains three methyl groups attached to the silicon atom.
O-(Phenylsilyl)hydroxylamine: Features a phenyl group attached to the silicon atom.
Uniqueness
O-[Fluoro(dimethyl)silyl]hydroxylamine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to other silyl hydroxylamines. This uniqueness makes it valuable for specific applications where the fluorine atom’s influence is beneficial.
Properties
CAS No. |
79129-02-5 |
|---|---|
Molecular Formula |
C2H8FNOSi |
Molecular Weight |
109.17 g/mol |
IUPAC Name |
O-[fluoro(dimethyl)silyl]hydroxylamine |
InChI |
InChI=1S/C2H8FNOSi/c1-6(2,3)5-4/h4H2,1-2H3 |
InChI Key |
SOVDNLMYKNPFIS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(ON)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


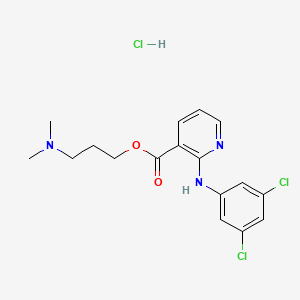
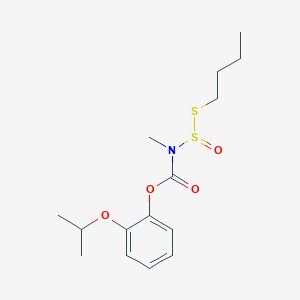
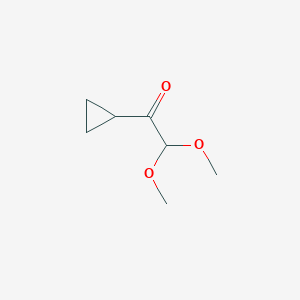
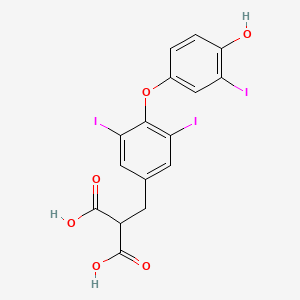
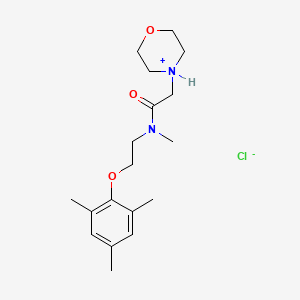
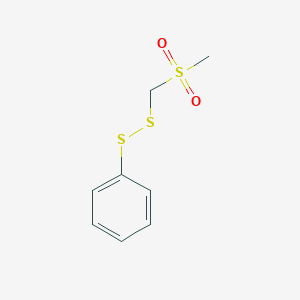
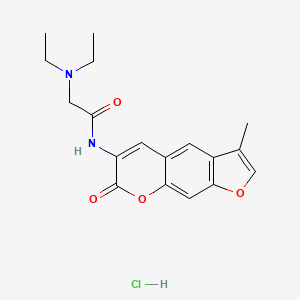
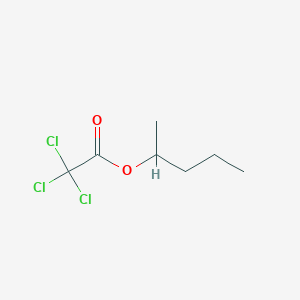
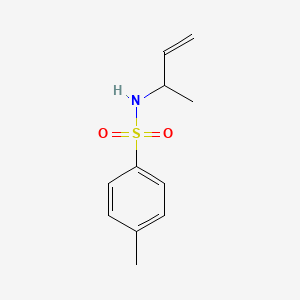
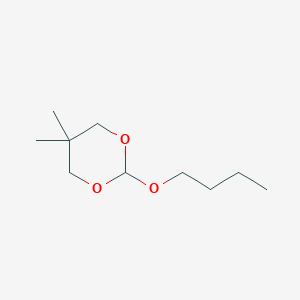
![4-[2-(1H-Imidazol-1-yl)ethyl]phenol](/img/structure/B14437487.png)
